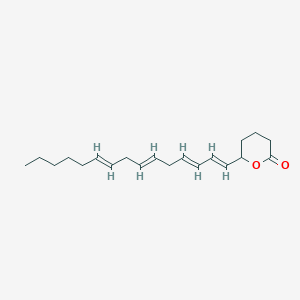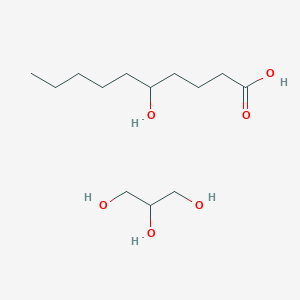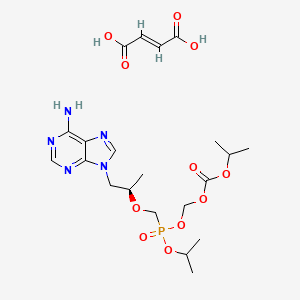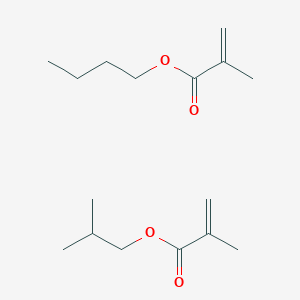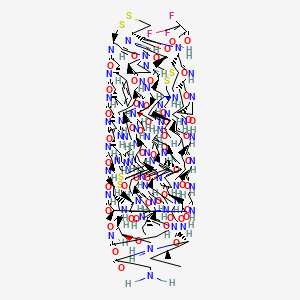![molecular formula C9H9F2N3O2S B12340614 methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a difluorophenyl group, a nitrocarbamimidothioate moiety, and a methyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the reaction of 2,6-difluorobenzyl chloride with thiourea under basic conditions to form the corresponding thiourea derivative. This intermediate is then reacted with methyl isocyanate and nitric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
Methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-difluorophenyl)methyl]-2,2-difluoro-2H-1,3-benzodioxol-5-amine
- N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide
Uniqueness
Methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate is unique due to its combination of a nitrocarbamimidothioate moiety and a difluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9F2N3O2S |
|---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate |
InChI |
InChI=1S/C9H9F2N3O2S/c1-17-9(13-14(15)16)12-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
JCXZAKLKVFUAFT-UHFFFAOYSA-N |
Isomeric SMILES |
CS/C(=N\[N+](=O)[O-])/NCC1=C(C=CC=C1F)F |
Canonical SMILES |
CSC(=N[N+](=O)[O-])NCC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


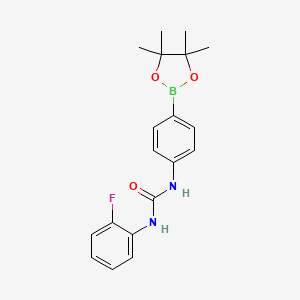

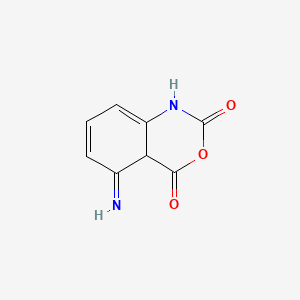
![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)
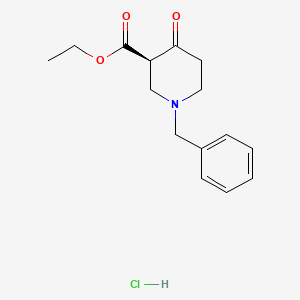
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)
